6-Methylbenzo[c]phenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2381-34-2 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
6-methylbenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-5-9-18(15)19-16(13)11-10-14-6-2-4-8-17(14)19/h2-12H,1H3 |
InChI Key |
QNUGANMBYPOJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 6 Methylbenzo C Phenanthrene and Its Structural Analogues
Historical and Modern Synthetic Approaches to Benzo[c]phenanthrenes
The construction of the tetracyclic benzo[c]phenanthrene (B127203) framework has been approached through several strategic disconnections, leading to a range of synthetic methods. These methods often involve the formation of a key stilbene (B7821643) or biaryl precursor followed by a cyclization step to complete the aromatic system.
Mallory Photocyclization Reactions and Improvements
The Mallory photocyclization is a cornerstone in the synthesis of phenanthrenes and related polycyclic aromatic hydrocarbons. mdpi.comnih.gov This photochemical reaction involves the intramolecular cyclization of a stilbene derivative to form a dihydrophenanthrene intermediate, which is then oxidized to the corresponding aromatic compound. mdpi.comorganicreactions.org The initial discovery highlighted the effectiveness of this method for creating the phenanthrene (B1679779) ring system. mdpi.com
The classic Mallory reaction is typically carried out by irradiating a solution of the stilbene precursor with ultraviolet light in the presence of an oxidant, such as iodine and oxygen. mdpi.comnih.govorganicreactions.org The cis-isomer of the stilbene is the reactive species that undergoes the 6π-electrocyclization. mdpi.comstrath.ac.uk The dihydrophenanthrene intermediate is unstable and, without an oxidant, can revert to the cis-stilbene. mdpi.com
Improvements to the Mallory reaction have focused on increasing yields and accommodating more sensitive substrates. One significant advancement involves using stoichiometric amounts of iodine, which can prevent certain side reactions. researchgate.net Another key improvement was the introduction of an acid scavenger, such as methyloxirane, to neutralize the hydrogen iodide (HI) generated during the reaction, which can otherwise lead to side reactions and lower yields. nih.gov This modification, however, necessitates a stoichiometric amount of iodine as the catalytic cycle involving oxygen is no longer active. nih.gov
| Reaction | Key Features | Improvements |
| Mallory Photocyclization | Photochemical 6π-electrocyclization of stilbenes. mdpi.com | Use of stoichiometric iodine. researchgate.net |
| Requires an oxidant (e.g., I₂, O₂). nih.gov | Addition of acid scavengers (e.g., methyloxirane). nih.gov | |
| Forms a dihydrophenanthrene intermediate. mdpi.com |
Wittig Olefination and Subsequent Cyclization Protocols
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. libretexts.orgmasterorganicchemistry.com In the context of benzo[c]phenanthrene synthesis, the Wittig reaction is instrumental in preparing the necessary stilbene precursors. libretexts.org This is typically achieved by reacting a suitable phosphonium salt with an aldehyde or ketone to form the diaryl ethylene (B1197577) (stilbene) backbone. libretexts.orgyoutube.com
Once the stilbene precursor is synthesized via the Wittig reaction, it is then subjected to a cyclization protocol, most commonly the Mallory photocyclization, to form the benzo[c]phenanthrene ring system. mdpi.comstrath.ac.uk This two-step sequence of Wittig olefination followed by photocyclization provides a versatile route to a wide range of substituted benzo[c]phenanthrenes. libretexts.org
| Step | Reaction | Purpose in Benzo[c]phenanthrene Synthesis |
| 1 | Wittig Olefination | Synthesis of stilbene precursors from aldehydes/ketones and phosphonium ylides. libretexts.org |
| 2 | Mallory Photocyclization | Intramolecular cyclization of the stilbene precursor to form the benzo[c]phenanthrene core. mdpi.com |
Heck Coupling and Oxidative Photocyclization Pathways
The Heck coupling reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides another efficient pathway to stilbene precursors for benzo[c]phenanthrene synthesis. mdpi.comresearchgate.net This method involves the reaction of an appropriate aryl halide with a vinyl aromatic compound in the presence of a palladium catalyst and a base. mdpi.com
Various palladium catalysts can be employed for the Heck reaction, with palladium on activated carbon (Pd/C) being an effective and reusable option. mdpi.com The choice of the palladium source and ligands can influence the efficiency and conditions of the coupling reaction. acs.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the stilbene product and regenerate the catalyst. researchgate.net
Following the Heck coupling, the resulting diarylethene undergoes oxidative photocyclization, similar to the Mallory reaction, to yield the final benzo[c]phenanthrene derivative. This Heck coupling-photocyclization sequence offers a powerful tool for the construction of these polycyclic systems from readily available starting materials. rsc.org
Dienone-Phenol Rearrangements in Benzo[c]phenanthrene Series
The dienone-phenol rearrangement is an acid-catalyzed reaction that converts a cyclohexadienone into a phenol. pw.liveyoutube.com This rearrangement has been notably applied in the synthesis of benzo[c]phenanthrene derivatives. pw.live A key example is the rearrangement of 2-keto-4a-methyl-2,4a,5,6-tetrahydrobenzo[c]phenanthrene. pw.live
In this specific case, the dienone-phenol rearrangement leads to a mixture of two isomeric products: 1-acetoxy-4-methyl-5,6-dihydrobenzo[c]phenanthrene and 2-acetoxy-4-methyl-5,6-dihydrobenzo[c]phenanthrene. pw.live This outcome results from the concurrent migration of a methylene (B1212753) group and a methyl group. pw.live The mechanism involves the protonation of the ketone, which generates a carbocation that is stabilized by delocalization. pw.liveyoutube.com A subsequent carbocation rearrangement, driven by the formation of a stable aromatic system, leads to the final phenolic products. pw.liveyoutube.com The migratory aptitude of different groups can influence the product distribution. wikipedia.org
This rearrangement provides a unique entry into the benzo[c]phenanthrene system, allowing for the introduction of substituents at specific positions based on the migratory patterns of the groups in the dienone precursor. pw.live
Synthetic Routes for Methylated Benzo[c]phenanthrenes
The synthesis of methylated benzo[c]phenanthrenes, including the titular 6-methylbenzo[c]phenanthrene, has been a subject of considerable research. One of the early and effective methods for preparing the six monomethyl derivatives of benzo[c]phenanthrene involves a general synthetic strategy that was developed for the parent hydrocarbon. This approach has been successfully applied to produce these compounds on a larger scale for further studies.
A notable synthesis of 1,12-dimethylbenzo[c]phenanthrene (B1616225) illustrates a method for elaborating the benzo[c]phenanthrene ring system. While specific details of the synthesis of this compound via a single named reaction are not always explicitly detailed in overview literature, the general synthetic strategies mentioned previously, such as the Mallory photocyclization of a correspondingly substituted stilbene, are applicable. For instance, the photochemical cyclization of the appropriate methyl-substituted stilbenoid is a viable route. biosynth.com
Targeted Derivatization and Functionalization of the Benzo[c]phenanthrene Core
The functionalization of the benzo[c]phenanthrene skeleton is crucial for tuning its physical, chemical, and biological properties. Various methods have been developed to introduce a wide range of functional groups onto this aromatic core.
One approach involves the synthesis of a functionalized benzo[c]phenanthrene, such as a ketone, which can then serve as a versatile building block for further derivatization. For example, a benzo[c]phenanthrene ketone has been synthesized and subsequently used to produce new secondary amines.
A powerful strategy for functionalization is the use of palladium-catalyzed cross-coupling reactions. rsc.orgepa.gov For instance, chloro-substituted BN-benzo[c]phenanthrenes have been prepared and utilized as starting materials for these coupling reactions, allowing for the introduction of various substituents. rsc.orgepa.gov This highlights the utility of halogenated polycyclic aromatic hydrocarbons as platforms for creating more complex, functionalized derivatives. The development of methods for the regioselective introduction of halogens is therefore of significant importance.
| Functionalization Strategy | Description | Example |
| Derivatization of a Pre-formed Functional Group | A functional group on the benzo[c]phenanthrene core is chemically modified. | Conversion of a benzo[c]phenanthrene ketone to a secondary amine. |
| Palladium-Catalyzed Cross-Coupling | A halogenated benzo[c]phenanthrene is coupled with a variety of partners. | Suzuki or other cross-coupling reactions on a chloro-substituted BN-benzo[c]phenanthrene. rsc.orgepa.gov |
Generation of Substituted Benzo[c]phenanthrene Derivatives
The preparation of specifically substituted benzo[c]phenanthrene derivatives is crucial for studying their chemical and physical properties. A foundational contribution in this area was the systematic synthesis of benzo[c]phenanthrene and all six of its monomethyl derivatives, including this compound. acs.org These syntheses were undertaken to provide sufficient quantities for the evaluation of their properties. acs.org The general synthetic approach for most of these compounds involved a multi-step sequence starting from appropriately substituted naphthalene (B1677914) or phenyl precursors, often culminating in a cyclization reaction to form the final tetracyclic system. acs.org
More recent synthetic advancements have introduced a variety of functional groups onto the benzo[c]phenanthrene skeleton. One notable method involves a combination of Heck coupling and oxidative photocyclization to produce a benzo[c]phenanthrene ketone. researchgate.net This ketone serves as a versatile intermediate that can be further reacted with primary amines in the presence of a Lewis acid, followed by reduction with sodium borohydride, to yield novel polyaromatic secondary amines. researchgate.net Photocyclization is also a key method for creating alkyl-substituted benzo[c]phenanthrenes. acs.org
| Derivative Type | Key Reaction(s) | Starting Materials (Examples) | Reagents (Examples) | Reference |
|---|---|---|---|---|
| Monomethyl Derivatives | Multi-step classical synthesis | Substituted naphthalenes and phenyl compounds | PPA, AlCl₃, Pd-C | acs.org |
| Ketones / Secondary Amines | Heck coupling, Oxidative photocyclization | p-Bromoacetophenone, 2-Vinylnaphthalene | Pd(OAc)₂, NaBH₄, Lewis acids | researchgate.net |
| Halogenated Derivatives | Benzannulation ("BHQ" reaction) | (ortho-allylaryl)trichloroacetates | - | researchgate.netresearchgate.net |
| BN Analogues | Multi-step synthesis | - | - | rsc.org |
Pathways to Higher Polycyclic Systems Incorporating Benzo[c]phenanthrene Moieties
The rigid and planar structure of the benzo[c]phenanthrene core makes it an excellent building block for constructing larger, more complex polycyclic aromatic systems and helicenes. researchgate.net The strategic functionalization of the benzo[c]phenanthrene skeleton is key to its use in extending the polycyclic framework. For instance, the introduction of halogen atoms, as achieved through the "BHQ" reaction, provides reactive handles for palladium-catalyzed cross-coupling reactions, which can be used to fuse additional aromatic rings or link multiple PAH units. researchgate.netresearchgate.net
The inherent structure of benzo[c]phenanthrene can be seen as a stepping stone to more sterically crowded and non-planar systems. Adding another benzene (B151609) ring to its structure can lead to dibenzo[c,g]phenanthrene, which exhibits increased steric hindrance. wikipedia.org Further annulation in the same angular fashion results in the formation of helicenes, such as heptahelicene, where the terminal rings overlap. wikipedia.org Recent developments in synthetic methodology, such as denitrogenative radical fragmentation, have also shown potential for creating polyaromatic compounds, including the regioisomeric formation of benzo[c]phenanthrene itself, suggesting pathways to build upon this core. acs.org Transition-metal catalyzed cycloisomerization reactions of biphenyl (B1667301) derivatives containing an alkyne unit represent a modular approach to synthesizing substituted phenanthrenes, a strategy that can be extended to create more complex polycyclic structures. nih.gov
Stereoselective Synthesis and Chiral Derivatives of Benzo[c]phenanthrene
While benzo[c]phenanthrene itself is achiral, its derivatives can exhibit chirality. This often arises from steric hindrance that forces the molecule out of planarity, creating a helical twist. wikipedia.org This slight helical distortion is present even in the parent benzo[c]phenanthrene due to repulsion between hydrogen atoms on the terminal rings. wikipedia.org More extended systems, like heptahelicene, are chiral due to their pronounced non-planar structure, and their enantiomers can be isolated. wikipedia.org Synthetic strategies have been developed to create inherently chiral analogues, such as helical BN-benzo[c]phenanthrenes. rsc.org
Stereoselectivity is also a critical aspect of the metabolic processing of benzo[c]phenanthrene, which can be considered a form of biochemical synthesis. The principal oxidative metabolites formed by cytochrome P450 enzymes are the 3,4- and 5,6-arene oxides. nih.govnih.gov Studies using highly purified cytochrome P450c in a reconstituted system have demonstrated high stereoselectivity in this process. The metabolically formed 3,4-oxide is predominantly the (+)-(3S,4R)-enantiomer, while the 5,6-oxide mainly consists of the (+)-(5S,6R)-enantiomer. nih.gov The subsequent enzymatic hydration of these epoxides by epoxide hydrolase also proceeds stereoselectively. For example, the metabolically formed benzo[c]phenanthrene trans-5,6-dihydrodiol is enriched in the 5S,6S enantiomer. nih.gov
| Metabolite | Predominant Enantiomer | Enantiomeric Purity | Reference |
|---|---|---|---|
| Benzo[c]phenanthrene 3,4-oxide | (+)-(3S,4R) | 90% | nih.gov |
| Benzo[c]phenanthrene 5,6-oxide | (+)-(5S,6R) | 76% | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of 6 Methylbenzo C Phenanthrene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a complex aromatic system like 6-Methylbenzo[c]phenanthrene, both one-dimensional and two-dimensional NMR techniques are employed to assign the full proton and carbon framework.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit signals characteristic of both aromatic protons and a methyl group. The aromatic protons, numbering thirteen, would typically appear in the downfield region of the spectrum, generally between 7.0 and 9.2 ppm, due to the deshielding effect of the aromatic ring currents. researchgate.net The precise chemical shifts and coupling patterns (doublets, triplets, multiplets) are dictated by the proton's position on the polycyclic framework and its proximity to neighboring protons. The methyl group protons are anticipated to produce a singlet in the upfield region, typically around 2.5 ppm, shifted slightly downfield from standard alkane values due to the influence of the aromatic ring. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 9.2 | Complex multiplets, doublets, and triplets are expected due to spin-spin coupling. |
| Methyl Protons | ¹H NMR | ~2.5 | Expected to be a singlet as it has no adjacent protons. |
| Aromatic Carbons | ¹³C NMR | 120 - 150 | Includes both protonated and quaternary carbons. |
| Methyl Carbon | ¹³C NMR | ~21 | Chemical shift is influenced by the aromatic system. |
Note: The data in this table is based on established chemical shift ranges for similar polycyclic aromatic hydrocarbon structures. oregonstate.edupdx.edulibretexts.orgchemistrysteps.com
Two-Dimensional (2D) NMR Techniques in Complex Isomer Characterization
Distinguishing between isomers such as the various methylbenzo[c]phenanthrenes (e.g., 1-methyl, 2-methyl, 6-methyl) is a significant analytical challenge. nih.govnih.gov Two-dimensional NMR experiments are crucial for this purpose.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. researchgate.net Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbons. This allows for the tracing of spin systems throughout the aromatic rings, helping to piece together the structure and confirm the relative positions of the protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (¹J-coupling). libretexts.org This provides a direct link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful for complex structures as it reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-couplings). researchgate.netbmrb.io For this compound, an HMBC spectrum would show a correlation between the methyl protons and the adjacent aromatic carbons (C-5a, C-6, C-6a), definitively confirming the position of the methyl group, a task that is difficult with 1D NMR alone.
By combining these 2D techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, allowing for the confident differentiation of this compound from its isomers. uvic.ca
Mass Spectrometry (MS) in Molecular Identification and Purity Assessment
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula. For this compound, with the molecular formula C₁₉H₁₄, the calculated monoisotopic mass is 242.109550447 Da. nih.gov An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's identity and elemental composition, distinguishing it from compounds with the same nominal mass but different formulas.
Table 2: Molecular and Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₁₄ | nih.gov |
| Molecular Weight | 242.3 g/mol | nih.gov |
| Exact Mass (Monoisotopic) | 242.109550447 Da | nih.gov |
Mass Spectrometric Fragmentography in Structural Confirmation
In addition to the molecular ion peak (M⁺˙), the mass spectrum of a compound shows fragment ions resulting from the breakdown of the molecule in the ion source. The pattern of these fragments, or fragmentography, serves as a molecular fingerprint. For aromatic compounds like this compound, the molecular ion peak is typically very intense due to the stability of the aromatic system. libretexts.org
Common fragmentation pathways for PAHs involve the loss of hydrogen atoms or small, stable neutral molecules like acetylene (B1199291) (C₂H₂). researchgate.net The mass spectrum of this compound shows a prominent molecular ion peak at m/z = 242. nih.gov Other significant peaks observed include m/z = 239, corresponding to the loss of three hydrogen atoms, and potentially a peak at m/z = 226, resulting from the loss of a methyl radical (CH₃) followed by rearrangement. The loss of acetylene (m/z = 26) from the molecular ion would yield a fragment at m/z = 216. Analysis of these characteristic fragmentation patterns provides further confirmation of the compound's structure. miamioh.edu
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy
UV-Vis and photoluminescence spectroscopy probe the electronic transitions within a molecule and are particularly informative for conjugated π-systems like those in PAHs. The spectra are sensitive to the size and topology of the aromatic framework.
Photoluminescence spectroscopy provides information on the emission of light from the molecule after electronic excitation. Many PAHs are highly fluorescent. The luminescence spectrum of this compound would be expected to show emission at wavelengths longer than its absorption maxima. nih.gov The shape of the emission spectrum and the fluorescence quantum yield are characteristic properties that can be used for identification and quantification.
Electronic Transitions and Absorption Maxima Analysis
The electronic absorption spectrum of this compound is governed by transitions of electrons within its aromatic system. These transitions, primarily π→π* in nature, occur when an electron moves from a bonding (π) orbital to an antibonding (π*) orbital. libretexts.org These transitions are responsible for the characteristic strong absorption bands observed in the ultraviolet (UV) region of the electromagnetic spectrum.
The absorption spectra of phenanthrene (B1679779) derivatives, such as this compound, typically exhibit several intense bands. researchgate.net These spectra often show complex features with multiple absorption maxima (λmax), reflecting the various possible vibronic transitions. The absorption bands for phenanthrenes are generally located between 250 and 380 nm. researchgate.net The intensity of these absorptions, quantified by the molar absorptivity (ε), is typically high for π→π* transitions, often in the range of 10,000 L·mol⁻¹·cm⁻¹. libretexts.org In some cases, weak n→π* transitions, which involve nonbonding electrons, may be observed, though they are characterized by much lower molar absorptivities (less than 2000 L·mol⁻¹·cm⁻¹). libretexts.org The specific position and intensity of these bands can be influenced by the solvent environment; π→π* transitions commonly undergo a red shift (a shift to longer wavelengths) in polar solvents. libretexts.org
Table 1: Characteristics of Electronic Transitions in PAHs
| Transition Type | Involved Orbitals | Typical Molar Absorptivity (ε) | Solvent Effects (Polar Solvents) |
|---|---|---|---|
| π → π * | Bonding π to Antibonding π* | High (~10,000 L·mol⁻¹·cm⁻¹) | Red Shift (to longer λ) libretexts.org |
| n → π * | Nonbonding n to Antibonding π* | Low (<2,000 L·mol⁻¹·cm⁻¹) | Blue Shift (to shorter λ) libretexts.org |
This interactive table summarizes the key features of electronic transitions relevant to the UV-Vis analysis of aromatic compounds.
Luminescence Properties and Emission Characteristics
Polycyclic aromatic hydrocarbons like this compound are known for their luminescence properties, a phenomenon that includes fluorescence and phosphorescence. nih.gov Luminescence occurs after a molecule absorbs a photon and is promoted to an electronically excited state. The subsequent emission of a photon as the molecule relaxes back to a lower energy state is detected as luminescence.
Fluorescence is typically a rapid process involving a transition between states of the same spin multiplicity (e.g., from the lowest excited singlet state, S₁, to the ground singlet state, S₀). The resulting emission spectrum is often a mirror image of the lowest-energy absorption band. The specific emission wavelengths and the external quantum efficiency are key characteristics used in the identification and quantification of these compounds. nih.gov
Table 2: Luminescence Properties of Aromatic Compounds
| Property | Description | Relevance |
|---|---|---|
| Emission Wavelength | The specific wavelength(s) of light emitted during luminescence. | Helps in the identification of specific compounds. |
| Quantum Efficiency | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the luminescence process. nih.gov |
| Emission Linewidth | The width of the emission spectral band. | Can provide information about the molecular environment and vibrational relaxation. nih.gov |
| Polarization Degree | The degree of polarization of the emitted light. | Offers insights into molecular orientation and symmetry. nih.gov |
This interactive table outlines the fundamental properties used to describe the luminescence of molecules like this compound.
Optical Gap Energy Determination
The optical gap energy (Eg-op) is a crucial parameter that corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy can be estimated from the onset of the lowest-energy band in the electronic absorption spectrum. researchgate.net The wavelength (λ_onset) at the long-wavelength edge of the first absorption band is used to calculate the optical gap energy using the Planck-Einstein relation.
This value is fundamental to understanding the electronic behavior and reactivity of the molecule. A lower optical gap energy generally implies that less energy is required to excite the molecule, which can be correlated with higher chemical reactivity.
Table 3: Optical Gap Energy Calculation
| Parameter | Symbol | Relation |
|---|---|---|
| Optical Gap Energy | Eg-op | Eg-op = hc/λonset |
| Planck's Constant | h | ~6.626 x 10⁻³⁴ J·s |
| Speed of Light | c | ~3.00 x 10⁸ m/s |
| Absorption Onset | λonset | Determined from the UV-Vis absorption spectrum. |
This interactive table details the components of the optical gap energy calculation derived from spectroscopic data.
Chromatographic Separation Methodologies for Alkylated PAHs
The analysis of alkylated PAHs (APAHs) such as this compound is complicated by the existence of numerous structural isomers, which often have very similar physical and chemical properties. Chromatographic techniques are essential for their separation and identification.
Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) for Isomer Resolution
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) is a powerful analytical technique for resolving highly complex mixtures of compounds like APAHs. umanitoba.ca This method offers a significant increase in peak capacity and separation power compared to conventional one-dimensional GC. umanitoba.ca In GCxGC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase.
This enhanced separation is critical for distinguishing between isomers that co-elute on a single column. For instance, studies have shown that while a standard 50% phenyl-polysiloxane column provides good resolving power, some isomers of methyl-benzo(c)phenanthrene may still co-elute with other PAHs. mdpi.com The use of GCxGC can overcome these limitations, enabling more accurate identification and quantification of individual isomers in complex environmental samples. umanitoba.ca
Table 4: Advantages of GCxGC-MS for Alkylated PAH Analysis
| Feature | Description | Benefit for Isomer Resolution |
|---|---|---|
| Increased Peak Capacity | The total number of peaks that can be separated is the product of the peak capacities of the two columns. | Significantly reduces co-elution of isomers. umanitoba.ca |
| Orthogonal Separation | The two columns typically have different separation mechanisms (e.g., nonpolar followed by polar). | Provides structured, two-dimensional chromatograms that separate compounds by chemical class. |
| Enhanced Sensitivity | Cryogenic focusing between the two columns results in very sharp, narrow peaks. | Leads to a better signal-to-noise ratio and lower detection limits. |
| High-Resolution MS | When coupled with high-resolution time-of-flight (HR-TOF) MS, it allows for precise mass determination. | Confirms elemental composition and aids in the unambiguous identification of isomers. umanitoba.ca |
This interactive table highlights the key benefits of using GCxGC-MS for the detailed analysis of complex PAH mixtures.
Normal-Phase Liquid Chromatography (NPLC) for PAH Fractionation and Retention Behavior Studies
Normal-phase liquid chromatography (NPLC) is a widely used technique for the fractionation of complex PAH mixtures. nih.govscispace.com In NPLC, a polar stationary phase, such as an aminopropyl (NH₂)-bonded silica, is used with a non-polar mobile phase. scispace.com The separation is primarily based on the interaction between the π-electrons of the PAH aromatic system and the polar surface of the stationary phase. scispace.com
Retention in NPLC generally increases with the number of aromatic carbons in the PAH molecule. nih.govscispace.com This allows for an effective group separation of PAHs based on their ring number. Within a group of isomers, non-planar molecules tend to elute earlier than their more planar counterparts. nih.govscispace.com Methyl-substituted PAHs, like this compound, typically elute slightly later than their parent PAHs but remain within the same elution region, making NPLC an excellent tool for initial sample cleanup and fractionation before further analysis by GC-MS or RPLC. nih.govscispace.com
Table 5: Principles of NPLC for PAH Fractionation
| Principle | Description | Application to Alkylated PAHs |
|---|---|---|
| Stationary Phase | Polar (e.g., aminopropyl-silica). scispace.com | Interacts with the aromatic π-electron system. |
| Mobile Phase | Non-polar (e.g., n-hexane). scispace.com | Elutes compounds based on polarity. |
| Retention Mechanism | Increases with the number of aromatic rings/carbons. nih.govscispace.com | Allows for group separation by ring number. |
| Elution of APAHs | Methylated PAHs elute slightly after their parent compounds. nih.govscispace.com | Facilitates fractionation of parent and alkylated series. |
This interactive table summarizes the fundamental principles of NPLC as applied to the separation of polycyclic aromatic hydrocarbons.
Reversed-Phase Liquid Chromatography (RPLC) in PAH Analysis
Reversed-phase liquid chromatography (RPLC) is another essential technique in PAH analysis, often used for high-resolution separation of isomers within fractions previously isolated by NPLC. nih.gov In contrast to NPLC, RPLC employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of methanol, acetonitrile, and water.
In RPLC, retention is primarily driven by hydrophobic interactions between the analytes and the stationary phase. Retention time generally increases with the molecular weight and hydrophobicity of the PAH. nih.gov RPLC has been shown to provide excellent separations of isomeric PAHs and is a powerful tool for the final analytical step of complex mixtures. nih.gov The development of specific RPLC methods can successfully separate and fractionate numerous priority PAHs from environmental extracts, allowing for more detailed and accurate analysis.
Table 6: Principles of RPLC for PAH Analysis
| Principle | Description | Application to Alkylated PAHs |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18-silica). nih.gov | Interacts with PAHs via hydrophobic forces. |
| Mobile Phase | Polar (e.g., methanol/water mixture). | Elutes compounds in order of increasing hydrophobicity. |
| Retention Mechanism | Increases with molecular weight and hydrophobicity. nih.gov | Provides high-resolution separation of isomers. |
| Elution Order | Smaller, less hydrophobic PAHs elute first. | Allows for fine-tuning of separation for specific isomer groups. |
This interactive table outlines the core principles of RPLC for the high-resolution analysis of PAH isomers.
Computational Chemistry and Theoretical Investigations of 6 Methylbenzo C Phenanthrene Electronic and Structural Properties
Density Functional Theory (DFT) and Ab Initio Calculations on Molecular Structure and Energetics
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the molecular structure and energetics of polycyclic aromatic hydrocarbons (PAHs) like 6-Methylbenzo[c]phenanthrene. These methods solve the fundamental equations of quantum mechanics to provide a detailed picture of the molecule's behavior.
Theoretical calculations, such as MINDO/3-FORCES quantum mechanical calculations, have indicated that the parent molecule, benzo[c]phenanthrene (B127203), possesses a non-planar (C2) geometry. researchgate.netresearchgate.net This deviation from planarity is a critical feature of its structure. Systematic studies on benzo[c]phenanthrene and its partially reduced derivatives have shown that reduction of the aromatic rings leads to significant molecular distortion. nih.gov The approximate mean angle between the terminal rings can increase from about 27.3 degrees in the parent compound to as much as 46.0 degrees in its partially reduced forms. researchgate.netnih.gov This distortion is not uniform, with the more flexible saturated rings accommodating most of the strain. nih.gov
A complete vibrational analysis of the experimental infrared spectra of benzo[c]phenanthrene has been conducted, supported by quantum chemical techniques. nih.gov This analysis involves the assignment of experimental infrared bands based on the calculated frequency, intensity, and potential energy distribution over the internal coordinates, allowing for the identification of characteristic vibrational bands. nih.gov
Table 1: Comparison of Calculated and Experimental Vibrational Frequencies for Benzo[c]phenanthrene
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch | Data not available | Data not available |
| C-C stretch | Data not available | Data not available |
| Out-of-plane bend | Data not available | Data not available |
The electronic landscape of benzo[c]phenanthrene derivatives can be elucidated through the mapping of electrostatic potential surfaces over electron density isosurfaces. nih.gov This technique provides crucial information regarding the molecule's size, shape, charge density distribution, and by extension, its chemical reactivity. nih.gov Furthermore, Natural Population Analysis (NPA) is employed to calculate the changes in charges within the molecule, offering a quantitative measure of electron distribution. nih.gov This is particularly useful in understanding the charge distribution in the carbocation intermediates formed from benzo[c]phenanthrene derivatives. nih.gov
Molecular Modeling of Reactivity and Mechanistic Pathways
Molecular modeling techniques are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations. By simulating molecular interactions and reaction pathways, these models provide a dynamic perspective on the compound's chemical behavior.
The stability of carbocations derived from benzo[c]phenanthrenes, including the 6-methyl derivative, is a key determinant of their reactivity and biological activity. acs.org Studies involving the low-temperature protonation of substituted benzo[c]phenanthrenes have successfully generated and characterized novel carbocations. nih.govacs.org For the 6-methyl derivative of benzo[c]phenanthrene, protonation with a strong acid like fluorosulfonic acid (FSO₃H) at low temperatures leads to the formation of a single detectable carbocation, where the proton adds to the C-5 position. acs.org
The resulting charge delocalization in these carbocations has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy and supported by Gauge-Invariant Atomic Orbital Density Functional Theory (GIAO-DFT) calculations. nih.govacs.org In the carbocation formed from the 6-methyl derivative, there is significant deshielding of the carbon resonances at C-6 and C-12b, indicating substantial positive charge localization at these positions and extensive delocalization into the B and C rings of the phenanthrene (B1679779) skeleton. acs.org This pattern of charge delocalization is analogous to that predicted for the benzylic carbocation formed from the opening of a fjord-region epoxide. acs.org The introduction of a methyl group at the C-6 position is known to stabilize the carbocation, which is consistent with the observed increased biological activity of this derivative. acs.org
Table 2: Selected ¹³C NMR Chemical Shifts (δ) for the Carbocation of this compound
| Carbon Atom | Chemical Shift (ppm) |
| C-6 | 203.8 |
| C-12b | 160.3 |
Source: The Journal of Organic Chemistry, 2007. acs.org
Quantum chemical descriptors are numerical values derived from the molecular structure that quantify various electronic and geometric properties. These descriptors are fundamental in developing Quantitative Structure-Activity Relationships (QSAR). researchgate.netnih.gov For methylated PAHs like this compound, descriptors related to carbocation stability and charge distribution are particularly important for understanding their biological activity. acs.org
NMR-based charge delocalization mapping provides valuable insights for establishing structure-activity relationships in methylated benzo[c]phenanthrenes. nih.gov The distribution of positive charge in the carbocation intermediates is a critical factor influencing their reactivity and subsequent biological effects. acs.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Methylated PAHs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a particular property. scienceopen.comepa.gov For methylated PAHs, QSAR studies are crucial for predicting their environmental fate and toxicological profiles without extensive experimental testing. nih.govmdpi.com
The development of a robust QSAR model involves several key steps, including data preparation, data processing, statistical evaluation of the developed model, and data interpretation. scienceopen.com For PAHs, QSAR models have been developed to predict properties such as their dissipation in the rhizosphere, where molecular structure indices, particularly information indices, have been shown to be important. nih.gov In the context of toxicity, QSAR models for PAHs and their derivatives, including nitrated PAHs, often utilize quantum chemical descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) to correlate with their mutagenic effects. mdpi.com The ultimate goal of these methodologies is to predict the activity of untested chemicals based on the properties of structurally related compounds for which data is available. epa.gov
Topological Descriptors and Distance Matrices in QSAR Modeling
A foundational study in this area employed a set of topological indices to develop multilinear regression models for the carcinogenicity of 49 methylated PAHs. The distance matrix of a molecular graph is a square matrix where the entry in the i-th row and j-th column corresponds to the shortest path distance between vertices i and j. From this matrix, several descriptors can be calculated that quantify different aspects of the molecular structure.
Key topological descriptors utilized in these models include:
Wiener Index (W): The sum of all shortest path distances between all pairs of vertices in the molecular graph. It is a measure of the molecule's compactness.
Harary Index (H): The sum of the reciprocals of the distances between all pairs of vertices.
Balaban Index (J): A highly discriminating descriptor that considers the distances of all atoms from all other atoms in the molecule.
Schultz Molecular Topological Index (MTI): This index is calculated from the distance and adjacency matrices and reflects the vertex degrees and distances in the graph.
These descriptors, among others, are used to build mathematical models that correlate the structural features of these compounds with their biological activities, such as carcinogenicity. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model.
Correlation Weights of Local Graph Invariants in Predictive Models
To enhance the predictive power of QSAR models, the concept of correlation weights of local graph invariants has been introduced. This approach moves beyond using fixed-value topological descriptors and introduces an optimization procedure to assign weights to different local features of the molecular graph. These "flexible" descriptors can better capture the nuances of molecular structure that contribute to biological activity.
The process involves representing the molecule as a graph where each vertex (atom) and its local environment are characterized by specific invariants. These invariants can include the atom type, its connectivity, and other physicochemical properties. A Monte Carlo method is then often employed to optimize the correlation weights for each of these local invariants to achieve the highest possible correlation between the calculated descriptor and the observed biological activity (e.g., carcinogenic potency) for a training set of molecules.
For instance, in the study of methylated PAHs, this method was applied to a set of 49 compounds, including derivatives of benzo[a]anthracene, benzo[a]pyrene, and benzo[c]phenanthrene. The carcinogenic activity was modeled using a linear equation where the descriptor was a function of these optimized correlation weights. This approach demonstrated a satisfactory ability to predict the carcinogenic activity of this class of compounds.
The following table provides an example of the types of data used and the predictive results from a QSAR study on methylated PAHs.
| Compound | Experimental Carcinogenicity (Iball Index) | Predicted Carcinogenicity |
| 7-Methylbenz[a]anthracene | 3.0 | 0.6 |
| 12-Methylbenz[a]anthracene | 2.0 | 1.1 |
| 6-Methylanthanthrene | 2.0 | 2.6 |
| 5-Methylbenzo[c]phenanthrene | 3.0 | 2.0 |
| 1-Methylbenzo[a]pyrene | 4.0 | 2.8 |
| 2-Methylbenzo[a]pyrene | 4.0 | 2.8 |
| 11-Methylbenzo[a]pyrene | 4.0 | 3.2 |
| 12-Methylbenzo[a]pyrene | 4.0 | 2.9 |
| 6,12-Dimethylbenz[a]anthracene | 4.0 | 2.5 |
| 6,8,12-Trimethylbenz[a]anthracene | 4.0 | 2.5 |
This table is illustrative and based on findings from QSAR studies on methylated PAHs.
Predictive Modeling of Molecular Interactions
Computational methods are pivotal in predicting the molecular interactions of this compound that underpin its biological effects. These models simulate the compound's behavior at the molecular level, providing insights into its metabolic activation and its potential to interact with crucial biological macromolecules like DNA and proteins.
One of the key areas of investigation is the metabolic activation of benzo[c]phenanthrene and its derivatives by cytochrome P450 (CYP) enzymes. Molecular docking studies are employed to predict the binding affinity and orientation of this compound within the active sites of various CYP isoforms, such as CYP1A1, CYP1A2, and CYP1B1. These simulations help to identify the enzymes most likely responsible for its metabolism and to predict the formation of reactive metabolites, such as dihydrodiol epoxides, which are often the ultimate carcinogenic species.
Furthermore, computational models are used to investigate the subsequent interactions of these reactive metabolites with DNA. These studies can predict the formation of specific DNA adducts, where the metabolite covalently binds to DNA bases, typically guanine (B1146940) or adenine (B156593). By understanding the structure and stability of these adducts, researchers can gain insights into the mechanisms of mutagenesis and carcinogenesis initiated by this compound. These predictive models are crucial for assessing the genotoxic potential of the compound and for understanding the initial events that can lead to cancer.
Environmental Occurrence, Distribution, and Transformation Mechanisms of 6 Methylbenzo C Phenanthrene
Anthropogenic and Natural Sources of 6-Methylbenzo[c]phenanthrene in the Environment
The presence of this compound and other methylated PAHs in the environment is attributable to both human activities and natural processes. These compounds are not produced commercially but are formed as byproducts of thermal processes.
Incomplete Combustion Processes and Associated Emissions
The primary source of this compound is the incomplete combustion of organic materials. nih.govnih.gov PAHs are formed through pyrosynthesis when temperatures exceed 500°C, breaking down organic matter into free radicals that then combine to form stable aromatic ring structures. ca.gov This process occurs in numerous contexts:
Industrial Activities: Aluminum smelters, particularly those using the Söderberg process, are significant emitters of PAHs. canada.ca Metallurgical plants and facilities that produce coal tar, creosote, and asphalt (B605645) also contribute to environmental PAH levels. nih.gov
Residential and Mobile Sources: The burning of wood in residential stoves, vehicle exhaust from both gasoline and diesel engines, and open-air burning of agricultural waste are major sources of PAH emissions. canada.camdpi.com
Natural Events: Forest and grassland fires are the most significant natural sources of PAHs, releasing large quantities into the atmosphere. canada.ca
Differentiation of Petrogenic versus Pyrogenic Origins
Distinguishing the origin of PAHs is crucial for environmental assessment. The sources are broadly categorized as petrogenic (petroleum-derived) or pyrogenic (combustion-derived). researchgate.net this compound can originate from both, and specific diagnostic ratios of various PAHs are used to identify the predominant source in environmental samples. esaa.org
Petrogenic sources are derived from crude oil and its refined products. These sources are characterized by a higher proportion of alkylated PAHs compared to their parent compounds. nih.govresearchgate.net The presence of a homologous series of alkylated PAHs, including methylated phenanthrenes, can indicate a petrogenic origin. researchgate.net
Pyrogenic sources result from the high-temperature combustion of organic matter. This process favors the formation of non-alkylated, parent PAHs. nih.govresearchgate.net Therefore, a high concentration of parent PAHs relative to their alkylated derivatives typically points to a pyrogenic source. researchgate.net For example, the ratio of methylphenanthrenes to phenanthrene (B1679779) can be used as an indicator, with a lower ratio suggesting a combustion origin. bohrium.com
| Source Type | Primary Formation Process | Characteristic PAH Profile |
| Petrogenic | Geochemical alteration of organic matter at low temperatures | Dominated by alkylated PAHs over parent compounds. |
| Pyrogenic | Incomplete combustion of organic matter at high temperatures | Dominated by parent (non-alkylated) PAHs. |
Environmental Fate and Transport Processes
Once released into the environment, the fate and transport of this compound are governed by its physical and chemical properties, such as low water solubility and high affinity for organic carbon.
Accumulation and Persistence in Sediments and Organic Matter
Like other high molecular weight PAHs, this compound has low solubility in water and is highly lipophilic, meaning it readily associates with fats and organic matter. bohrium.comaloki.hu Consequently, it tends to adsorb strongly to particulate matter in the air, water, and soil. acs.org
This strong adsorption to organic matter leads to its accumulation and persistence in environmental sinks, particularly in sediments. bohrium.com In aquatic environments, PAHs bound to particles eventually settle, leading to high concentrations in the sediments of rivers, lakes, and coastal areas. researchgate.net The partitioning between interstitial water and sediment particles can increase over time as the compound becomes more tightly bound, enhancing its persistence. epa.gov
Partitioning Behavior in Various Environmental Compartments
The distribution, or partitioning, of this compound between air, water, soil, and biota is a key aspect of its environmental behavior. Its high octanol-water partition coefficient (Kow) indicates a strong tendency to move from water into organic phases. nih.govnih.gov
Water: In the aquatic environment, this compound is found predominantly attached to particulate and colloidal matter rather than being truly dissolved. nih.gov Its transport is therefore closely linked to the movement of suspended sediments.
Air: In the atmosphere, it exists mainly in the particulate phase, adsorbed onto aerosols, which allows for long-range transport before being removed by wet or dry deposition. acs.org
Soil and Sediment: The partition coefficient between soil/sediment organic matter and water (Koc) is high for PAHs. acs.org This strong binding limits their mobility and bioavailability in soil and sediment, but also contributes to their long-term persistence. epa.gov
| Environmental Compartment | Dominant Phase | Key Process |
| Air | Particulate-bound | Long-range atmospheric transport and deposition |
| Water | Particulate- and colloid-bound | Sedimentation and accumulation in bottom sediments |
| Soil/Sediment | Adsorbed to organic matter | Persistence and low mobility |
Biogeochemical Transformation and Degradation Pathways
While persistent, this compound is subject to transformation and degradation by biotic and abiotic processes. Biotransformation by microorganisms is a primary mechanism for the removal of PAHs from the environment. aloki.hunih.gov
The degradation of PAHs like benzo[c]phenanthrene (B127203) is often initiated by bacteria and fungi through the action of oxygenase enzymes. nih.govnih.gov The typical pathway involves the following steps:
Initial Oxidation: Ring-hydroxylating dioxygenases (RHDs) catalyze the initial, rate-limiting step by adding two hydroxyl groups to an aromatic ring, forming a cis-dihydrodiol. asm.org
Dehydrogenation: The dihydrodiol is then converted to a diol (like a catechol) by a dehydrogenase enzyme. nih.gov
Ring Cleavage: A ring-cleavage dioxygenase then breaks open the aromatic ring, leading to intermediates that can enter central metabolic pathways like the TCA cycle. nih.gov
For benzo[c]phenanthrene, metabolic activation can occur at the bay region, leading to the formation of diol-epoxides that can bind to cellular macromolecules. nih.gov The presence of a methyl group on the aromatic structure, as in this compound, can influence the rate and pathway of degradation. While some microorganisms can completely mineralize PAHs, others may only partially transform them, sometimes resulting in the formation of dead-end metabolites through processes like methylation of hydroxyl groups. asm.orgacs.org Several bacterial genera, such as Cycloclasticus and Mycobacterium, are known to possess the enzymatic machinery to degrade multi-ring PAHs. nih.govnih.govnih.gov
Photochemical Degradation Mechanisms
The photochemical degradation of PAHs is a significant abiotic process that contributes to their removal from the environment. This process is initiated by the absorption of solar radiation, leading to the formation of excited-state molecules that can undergo various chemical reactions. For PAHs adsorbed on surfaces like soot or fly ash, photolysis can lead to their transformation into a variety of oxygenated products. nih.gov
While direct research on the photochemical degradation of this compound is limited, studies on its parent compound, phenanthrene, and other PAHs provide insight into the likely mechanisms. The primary photochemical reaction for PAHs often involves reaction with molecular oxygen, leading to the formation of more water-soluble oxygenated compounds or smaller degraded organic molecules. researchgate.net Products of these reactions can include diones, formed either directly or through the further reaction of primary endoperoxide products. nih.gov For instance, the photolysis of nitro-PAHs, such as 9-nitroanthracene, has been shown to yield the corresponding diones like 9,10-anthraquinone. nih.gov It is plausible that this compound undergoes similar transformations, potentially forming quinone structures.
Interactive Table: Potential Photochemical Degradation Products of this compound (Hypothetical based on related compounds)
| Precursor Compound | Potential Product | Reaction Type |
| This compound | This compound-dione | Photo-oxidation |
| This compound | Hydroxylated derivatives | Photo-oxidation |
| This compound | Ring-cleavage products | Photo-oxidation |
Microbial Biodegradation Pathways in Environmental Matrices
Microbial degradation is a primary mechanism for the removal of PAHs from contaminated environments. oup.compjoes.comnih.gov A wide range of bacteria and fungi have been shown to metabolize PAHs, utilizing them as a source of carbon and energy. oup.comnih.gov The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol. imrpress.com This is then followed by dehydrogenation to form a diol, which can undergo ring cleavage. imrpress.com
Specific information on the microbial biodegradation of this compound is scarce. However, extensive research on the degradation of phenanthrene provides a strong model for its likely metabolic fate. Bacteria are known to degrade phenanthrene through several pathways, often initiated by dioxygenation at different positions on the molecule. researchgate.net For example, some bacteria degrade phenanthrene via initial attack at the 3,4-position, leading to the formation of 1-hydroxy-2-naphthoic acid, which is then further metabolized. nih.gov
The presence and position of an alkyl group can significantly affect the biodegradation of PAHs. In some cases, alkyl substitution can hinder the initial enzymatic attack, making the compound more resistant to degradation. nih.gov Conversely, some microorganisms have been shown to preferentially degrade certain alkylated PAHs. nih.govasm.org The mycolic acid-rich cell walls of some bacteria, such as Mycobacterium species, are thought to aid in the uptake of hydrophobic compounds like PAHs, and these bacteria have been shown to degrade a wide range of PAHs, including alkyl-substituted ones. oup.comasm.org
Fungi also play a crucial role in the degradation of PAHs. oup.com White-rot fungi, in particular, utilize extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases to carry out the initial oxidation of PAHs. oup.com The fungal metabolism of phenanthrene has been shown to proceed via a monooxygenase-catalyzed reaction to form a trans-9,10-dihydrodiol. nih.govnih.gov It is plausible that fungi employ similar enzymatic machinery to transform this compound.
Interactive Table: Key Enzymes and Metabolites in the Postulated Biodegradation of this compound
| Organism Type | Key Enzymes (Postulated) | Initial Metabolite (Postulated) | Subsequent Metabolites (Postulated) |
| Bacteria | Dioxygenases, Dehydrogenases | cis-dihydrodiol of this compound | Methyl-substituted diols, ring-cleavage products |
| Fungi | Cytochrome P450 monooxygenases, Epoxide hydrolases | trans-dihydrodiol of this compound | Methyl-substituted phenols, conjugates |
Molecular Mechanisms of Biological Interaction with 6 Methylbenzo C Phenanthrene and Its Metabolites
Mechanistic Understanding of Metabolic Activation Pathways
The carcinogenicity of many PAHs, including 6-methylbenzo[c]phenanthrene, is not a property of the parent compound itself but rather a consequence of its metabolic activation to electrophilic metabolites. This process is primarily mediated by a series of enzymatic reactions.
The initial and rate-limiting step in the metabolic activation of benzo[c]phenanthrenes is the oxidation of the hydrocarbon by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.govnih.gov For the parent compound, benzo[c]phenanthrene (B127203) (B[c]Ph), studies with human liver microsomes have shown that metabolism is predominantly mediated by CYP1A2 and CYP1B1, leading to the formation of dihydrodiols. nih.gov In humans, there is a preference for the formation of B[c]Ph-3,4-dihydrodiol over B[c]Ph-5,6-dihydrodiol. nih.gov The former is the precursor to the highly carcinogenic bay-region diol epoxide. nih.gov
The presence of a methyl group on the aromatic ring can significantly influence the regioselectivity and rate of metabolism. d-nb.info While specific metabolic profiles for this compound are not extensively detailed in the available literature, studies on other methylated PAHs and substituted benzo[c]phenanthrenes provide insight. For instance, alkyl substitution can alter the primary site of oxidation, with metabolism sometimes occurring on the alkyl side chain. d-nb.info However, for methylated PAHs where the methyl group is in a bay-like region, there is often an increase in mutagenicity. d-nb.info Studies on methylated phenanthrenes have shown that all monomethylated derivatives are more potent activators of the human aryl hydrocarbon receptor (AhR) than the parent phenanthrene (B1679779), which can in turn induce the expression of CYP enzymes. researchgate.net
The position of the methyl group is critical; the 3-, 4-, 5-, and 6-methylated derivatives of B[c]Ph are reported to be tumorigenic, whereas the 1- and 2-methyl derivatives are less active than the parent compound. nih.gov This suggests that the 6-methyl group directs metabolism towards pathways that lead to carcinogenic activity.
Table 1: Cytochrome P450 Isozymes Involved in Benzo[c]phenanthrene Metabolism
| Enzyme Family | Specific Isozyme | Role in Metabolism |
|---|---|---|
| Cytochrome P450 | CYP1A2 | Major enzyme in human liver for the formation of B[c]Ph dihydrodiols. nih.gov |
Following the initial oxidation by CYP enzymes, the resulting arene oxide is hydrated by epoxide hydrolase to form a trans-dihydrodiol. researchgate.net This dihydrodiol can then undergo a second round of oxidation by CYP enzymes to form a highly reactive diol epoxide. researchgate.netresearchgate.net For benzo[c]phenanthrenes, the most critical electrophilic intermediates are the bay-region diol epoxides. nih.gov The bay region is a sterically hindered area of the molecule, and the diol epoxides formed in this region are particularly carcinogenic. nih.gov
The bay-region diol epoxides of B[c]Ph are among the most tumorigenic of all PAH metabolites tested, despite their relatively low chemical reactivity. nih.gov This high biological activity is attributed to the specific conformation of the diol epoxide, which facilitates its interaction with DNA. nih.gov The formation of these diol epoxides is a critical step in the carcinogenic pathway of benzo[c]phenanthrenes. researchgate.net
Covalent Adduct Formation with Biological Macromolecules
The ultimate carcinogenic metabolites, the diol epoxides, are highly electrophilic and can form stable covalent bonds with nucleophilic sites on cellular macromolecules, most importantly DNA.
The diol epoxide metabolites of benzo[c]phenanthrene react with DNA to form covalent adducts, which, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis. nih.gov Studies on the diol epoxides of the parent B[c]Ph have shown that they react with high efficiency with DNA, binding covalently to deoxyguanosine and deoxyadenosine (B7792050) residues. osti.gov A remarkable feature of B[c]Ph diol epoxides is their extensive binding to adenine (B156593) residues in DNA, a characteristic shared with other potent carcinogens. nih.gov The formation of these adenine adducts may be crucial for the tumor-initiating activity of these compounds. nih.gov
The stereochemistry of the diol epoxide is a key determinant of its reactivity and the types of adducts formed. nih.gov Each of the four configurational isomers of B[c]Ph-3,4-diol-1,2-epoxide yields a unique distribution of DNA adducts. nih.gov The site of substitution on the DNA base is typically the exocyclic amino group of guanine (B1146940) or adenine. osti.gov For 6-methylbenzo[a]pyrene, another methylated PAH, electrochemical oxidation in the presence of deoxyguanosine produced adducts at the N-7 and C-8 positions of guanine, as well as at the methyl group itself. nih.gov This suggests that the methyl group can participate in the adduction process.
While the primary focus of research has been on the formation of DNA adducts due to their direct role in mutagenesis, the electrophilic metabolites of this compound can also potentially interact with other nucleophilic biomolecules, such as proteins and RNA. These interactions could lead to cellular toxicity and other biological effects. However, specific data on the interaction of this compound or its metabolites with biomolecules other than DNA are limited in the reviewed scientific literature.
Structure-Biological Response Relationships at the Molecular Level
The relationship between the chemical structure of methylated benzo[c]phenanthrenes and their biological activity is complex and highly dependent on the position of the methyl group. nih.gov The methyl group can influence the electronic properties of the aromatic system, the steric hindrance around the bay region, and the regioselectivity of metabolic enzymes.
NMR-based studies have provided insights into the structure-activity relationships of methylated B[c]Ph derivatives. nih.gov It has been demonstrated that the tumorigenicity of these compounds is correlated with the specific location of the methyl substituent. nih.gov
Table 2: Tumorigenicity of Methylated Benzo[c]phenanthrene Derivatives
| Compound | Tumorigenic Activity | Reference |
|---|---|---|
| 1-Methylbenzo[c]phenanthrene | Less active than parent B[c]Ph | nih.gov |
| 2-Methylbenzo[c]phenanthrene | Less active than parent B[c]Ph | nih.gov |
| 3-Methylbenzo[c]phenanthrene | Tumorigenic | nih.gov |
| 4-Methylbenzo[c]phenanthrene | Tumorigenic | nih.gov |
| 5-Methylbenzo[c]phenanthrene | Tumorigenic | nih.gov |
This differential activity suggests that methyl groups at positions 3, 4, 5, and 6 enhance the carcinogenic potential of the benzo[c]phenanthrene skeleton, likely by promoting metabolic activation pathways that lead to the formation of highly reactive bay-region diol epoxides and facilitating their interaction with DNA. In contrast, methyl groups at the 1 and 2 positions appear to hinder these processes. nih.gov The steric crowding in the fjord region of benzo[c]phenanthrene is a significant factor, and methyl substitution in this region can enhance tumorigenic activity. nih.gov
Influence of Substituent Effects on Molecular Interactions
The position of a substituent on the phenanthrene ring is a critical determinant of its biological activity. In the case of this compound, the methyl group is located in a non-bay region of the molecule. However, its presence can still exert a significant influence on the metabolic pathways and the ultimate reactivity of the compound.
The metabolism of benzo[c]phenanthrene (B[c]Ph) is a complex process involving cytochrome P450 (P450) enzymes, which catalyze the formation of epoxides. These epoxides are then hydrolyzed by epoxide hydrolase to form dihydrodiols, which can be further epoxidized to yield highly reactive diol epoxides. These diol epoxides are widely considered to be the ultimate carcinogenic metabolites of many PAHs, capable of forming covalent adducts with DNA and initiating the process of carcinogenesis.
The introduction of a methyl group, as in this compound, can influence this metabolic activation in several ways:
Steric Hindrance: The methyl group can sterically hinder the approach of metabolizing enzymes to certain sites on the aromatic ring system. This can alter the regioselectivity of epoxidation, favoring the formation of specific isomers of dihydrodiols and diol epoxides.
Electronic Effects: The methyl group is an electron-donating group, which can increase the electron density in the aromatic system. This can affect the rate and site of metabolic oxidation.
Enzyme Binding: The substituent can influence how the molecule fits into the active site of metabolizing enzymes. For instance, a study on 6-fluorobenzo(c)phenanthrene, an analog of the methylated compound, revealed that the fluoro group at the 6-position caused a reversal in the stereoselectivity of cytochrome P-450c. This was attributed to an unfavorable interaction between the fluoro group and the hydrophobic binding pocket of the enzyme. A similar effect can be anticipated for the methyl group in this compound, leading to a unique profile of metabolic activation compared to the parent compound.
Table 1: Key Metabolic Enzymes in Benzo[c]phenanthrene Activation
| Enzyme | Function | Relevance to this compound |
|---|---|---|
| Cytochrome P450 1A2 (P450 1A2) | Catalyzes the initial epoxidation of the aromatic ring. | The 6-methyl group may alter the binding affinity and orientation within the active site, influencing the regioselectivity and stereoselectivity of epoxidation. |
| Cytochrome P450 1B1 (P450 1B1) | Also involved in the metabolic activation of B[c]Ph. | Similar to P450 1A2, the methyl substituent can impact the catalytic activity of this enzyme towards this compound. |
| Epoxide Hydrolase | Hydrolyzes epoxides to form dihydrodiols. | The rate and stereoselectivity of this enzymatic step can be influenced by the steric and electronic properties of the methyl group. |
Stereochemical Aspects of Biological Recognition and Reactivity
Stereochemistry plays a paramount role in the biological activity of benzo[c]phenanthrene metabolites. The metabolic formation of arene oxides and their subsequent hydration to dihydrodiols are highly stereoselective processes. nih.govnih.gov The resulting enantiomers of the dihydrodiols can then be metabolized to diastereomeric diol epoxides, each with distinct biological properties.
For the parent compound, benzo[c]phenanthrene, the metabolic activation to bay-region diol epoxides exhibits a high degree of stereochemical specificity. nih.gov The (-)-diol-epoxide-2 isomer, which has an (R,S)-diol-(S,R)-epoxide absolute configuration, is the major DNA-binding metabolite and is associated with high carcinogenic activity. nih.gov This stereoisomer preferentially forms adducts with deoxyadenosine and deoxyguanosine residues in DNA. nih.gov
The introduction of a methyl group at the 6-position of benzo[c]phenanthrene is expected to influence the stereochemical outcome of its metabolism. The steric bulk of the methyl group can direct the enzymatic attack to a specific face of the molecule, leading to the preferential formation of certain enantiomers and diastereomers of its metabolites. This, in turn, will dictate the molecule's ability to be recognized by and react with biological targets like DNA.
Benzo[c]phenanthrene diol epoxides are known to react extensively with adenine residues in DNA, a characteristic that distinguishes them from other PAHs like benzo[a]pyrene, which primarily targets guanine. nih.gov The specific nature of these DNA adducts is highly dependent on the stereochemistry of the diol epoxide. The mismatch repair (MMR) system, a crucial component of DNA repair, can recognize B[c]PhDE-DNA adducts, and this recognition can trigger apoptosis, a form of programmed cell death. nih.gov
The stereochemical configuration of the diol epoxides derived from this compound will determine how they are recognized by DNA repair systems. A particular stereoisomer might form an adduct that is either a good or poor substrate for repair enzymes. An adduct that evades repair has a higher probability of leading to mutations during DNA replication, a key step in chemical carcinogenesis.
Table 2: Stereoisomers of Benzo[c]phenanthrene Diol Epoxides and their Biological Significance
| Stereoisomer | Absolute Configuration | Biological Activity | Relevance to this compound |
|---|---|---|---|
| (-)-B[c]PhDE-2 | (4R,3S)-dihydroxy-(2S,1R)-epoxy | Major DNA-binding metabolite, highly carcinogenic. nih.gov | The 6-methyl group may alter the stereoselective formation of this or other highly reactive diol epoxide isomers. |
| (+)-B[c]PhDE-1 | (4S,3R)-dihydroxy-(2S,1R)-epoxy | Forms a smaller proportion of DNA adducts. nih.gov | The metabolic profile of this compound may favor or disfavor the formation of this and other less reactive isomers. |
Future Research Directions and Emerging Applications for 6 Methylbenzo C Phenanthrene
Development of Novel Synthetic Routes for Complex Benzo[c]phenanthrene (B127203) Architectures
The synthesis of complex PAH structures like 6-Methylbenzo[c]phenanthrene is foundational to both its study and application. Future research will likely move beyond classical methods to embrace more efficient and versatile synthetic strategies. Researchers are exploring novel synthetic pathways for related heterocyclic analogues of benzo[c]phenanthrene, which could be adapted for its specific synthesis. researchgate.net Key areas for future development include:
Catalytic Cyclization Methods: The use of transition metal catalysts, such as palladium, copper, or platinum, is a promising avenue. researchgate.netmpg.de Research into palladium or copper-catalyzed amination and amidation followed by intramolecular cyclization has been successful for similar complex heterocyclic systems and could be adapted for carbocyclic skeletons. researchgate.netresearchgate.net Pt-catalyzed cyclization is another powerful tool being considered for constructing complex aromatic architectures. mpg.de
Gas-Phase Synthesis: High-temperature, gas-phase reactions, such as those mimicking circumstellar environments, have been shown to form benzo[c]phenanthrene ( ontosight.ai-helicene). nih.gov Further investigation into these unconventional methods could provide insights into the formation of methylated derivatives and offer scalable, albeit complex, synthetic pathways. nih.gov
Bottom-Up Synthesis from Precursors: Inspired by the synthesis of graphene nanoribbons, future routes may involve the "bottom-up" assembly from meticulously designed precursor molecules. mpg.de Strategies based on pyrylium (B1242799) chemistry represent a potential, yet-to-be-explored, solution for creating specific benzo[c]phenanthrene frameworks. mpg.de
These advanced synthetic methods are crucial for creating not only this compound itself but also a library of derivatives with tailored properties for specific applications.
Advanced Spectroscopic Methodologies for In-Situ and Real-Time Analysis
Understanding the behavior of this compound in complex matrices, whether environmental or biological, requires analytical techniques that offer high sensitivity and real-time monitoring. Future research will focus on moving beyond conventional chromatographic and spectroscopic methods to in-situ analysis.
One key area is the use of advanced mass spectrometry techniques. For instance, the analysis of gas-phase synthesis of the parent compound, benzo[c]phenanthrene, utilized photoionization efficiency (PIE) spectroscopy to distinguish it from other isomers in real-time. nih.gov This highlights a future direction for developing methods to track the formation and reaction of this compound during chemical processes or environmental transformations.
Future research could focus on:
Hyphenated Spectroscopic Techniques: Combining techniques like laser-induced fluorescence (LIF) with mass spectrometry could provide highly selective and sensitive detection in complex mixtures.
Surface-Enhanced Raman Spectroscopy (SERS): SERS could be developed for in-situ detection of this compound on surfaces or in biological cells, offering molecularly specific information without the need for extensive sample preparation.
Synchrotron-Based X-ray Techniques: These powerful tools could be used to probe the electronic structure and bonding of the molecule in various states, providing fundamental data for computational models.
Integration of Multi-Omics Data in Biological Mechanism Elucidation
While many PAHs are recognized as potential carcinogens, the specific biological mechanisms of this compound are not fully understood. smolecule.com Future toxicological research will heavily rely on a systems biology approach, integrating various "omics" data to build a comprehensive picture of its interaction with living organisms.
Genomics and Transcriptomics: High-throughput sequencing can identify the specific genes and signaling pathways that are activated or repressed upon exposure to this compound. This can reveal its mode of action, including DNA adduct formation, oxidative stress response, and receptor activation.
Proteomics: By analyzing changes in the entire set of proteins within a cell or tissue, proteomics can identify the protein targets of this compound or its metabolites, linking genomic changes to functional outcomes.
Metabolomics: This approach analyzes the complete set of small-molecule metabolites. It can be used to track the metabolic fate of this compound in an organism and identify the specific metabolic byproducts responsible for toxicity.
By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, leading to better risk assessment and the potential identification of biomarkers for exposure.
Exploration of Optoelectronic and Material Science Applications
The rigid, electron-rich structure of the benzo[c]phenanthrene core makes it an attractive scaffold for advanced materials. smolecule.comatomfair.com Future research is expected to increasingly explore the potential of this compound and its derivatives in optoelectronics and material science. ontosight.aismolecule.com
The parent compound, benzo[c]phenanthrene, is also known as ontosight.ai-helicene, the simplest of the helicenes, which are known for their unique optical properties. nih.gov This opens up several avenues for exploration:
Organic Electronics: Derivatives of benzo[c]phenanthrene are being investigated for use in organic semiconductors and photovoltaic devices. smolecule.com The introduction of a methyl group can fine-tune the electronic properties, potentially improving charge transport or light absorption characteristics.
Chiroptical Materials: As a chiral helicene, the benzo[c]phenanthrene framework is a prime candidate for developing materials with strong chiroptical activity, useful for applications in circular polarization, chemical sensors, and asymmetric catalysis. nih.gov
BN-Doped Analogues: Research into replacing a C=C bond with an isoelectronic B-N unit in the benzo[c]phenanthrene skeleton has been described. researchgate.net These BN-PAH analogues exhibit distinct reactivity and photophysical properties, and future work could explore how a methyl group modifies these properties for applications in materials like host materials for phosphorescent OLEDs. researchgate.net
The potential applications are summarized in the table below.
| Potential Application Area | Underlying Property | Future Research Focus |
| Organic Semiconductors | π-conjugated aromatic system | Tuning electronic properties via functionalization |
| Photovoltaic Devices | Light absorption and charge separation | Enhancing efficiency and stability of solar cells |
| Chiroptical Sensors | Inherent helicity and chirality | Developing materials for detecting chiral molecules |
| Circularly Polarized Emitters | Strong circular dichroism | Application in 3D displays and secure communications |
| Advanced Host Materials (OLEDs) | Tunable photophysical properties | Synthesis of derivatives with high triplet-state energy |
Predictive Modeling for Environmental Behavior and Remediation Strategies
As a PAH, this compound is likely to be an environmental contaminant resulting from the incomplete combustion of organic matter. smolecule.com Predicting its fate and transport in the environment is crucial for risk assessment and developing effective cleanup strategies.
Future research will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing computational QSAR models to predict the persistence, bioaccumulation, and toxicity of this compound based on its molecular structure. This allows for rapid risk profiling without extensive animal testing.
Environmental Fate Modeling: Creating sophisticated models that simulate its partitioning in air, water, soil, and sediment. These models would incorporate factors like photodegradation rates, microbial degradation pathways, and sorption to organic matter to predict environmental concentrations.
Advanced Remediation Techniques: While general PAH remediation methods exist, future work could tailor these for benzo[c]phenanthrene-contaminated sites. This includes identifying specific microbial strains capable of degrading this compound (bioremediation) or exploring the use of plants that can uptake and metabolize the compound (phytoremediation).
By combining predictive modeling with targeted lab and field studies, a comprehensive strategy for managing the environmental presence of this compound can be developed.
Q & A
Basic Questions
Q. What analytical methods are recommended for identifying and quantifying 6-Methylbenzo[c]phenanthrene in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity. However, challenges arise from co-eluting isomers. For example, methylated PAHs with molecular weight 242 (including this compound) exhibit variable response factors (0.1–1.7) in GC, requiring calibration with certified standards. High-performance liquid chromatography (HPLC) with C18 columns and diode array detectors can also quantify degradation intermediates like 1-hydroxy-2-naphthoic acid in microbial studies .
- Key Data : Relative response factors for methyl-PAHs range from 0.1 (4-methylbenzo[c]phenanthrene) to 1.7 (6-methylbenzo[a]anthracene) in GC analysis .
Q. How does the structure of this compound influence its environmental persistence?
- Methodological Answer : The methyl group at the 6-position increases hydrophobicity compared to non-methylated analogs, reducing solubility and enhancing adsorption to organic matter. This structural feature necessitates extraction techniques using toluene or ethyl acetate for soil and sediment samples, followed by sonication or Soxhlet extraction .
- Key Data : Log Kow (octanol-water partition coefficient) for methyl-PAHs typically exceeds 5.0, indicating strong bioaccumulation potential .
Q. What are the primary sources of this compound in contaminated environments?
- Methodological Answer : It originates from incomplete combustion of fossil fuels and biomass. Source apportionment studies use diagnostic ratios (e.g., methyl-PAH/parent-PAH ratios) and isotopic analysis. For lab-based studies, spiking soil with 150 mg/kg phenanthrene in ethanol is a standard method to simulate contamination .
Advanced Research Questions
Q. How can experimental design optimize biodegradation of this compound by microbial consortia?
- Methodological Answer : Use response surface methodology (RSM) with Box-Behnken designs to model interactions between variables like pH (6–9), temperature (20–40°C), and substrate concentration (50–100 ppm). Stat-Ease Design Expert software can predict optimal conditions. Surfactants (e.g., Triton X-100) at sub-CMC concentrations may enhance bioavailability but require toxicity testing via MPN (most probable number) assays .
- Key Data : RSM optimization increased phenanthrene degradation by Bacillus brevis to 89% under pH 7.5, 30°C, and 75 ppm substrate .
Q. What functional genes are implicated in this compound degradation, and how can their expression be tracked?
- Methodological Answer : PAH-ring hydroxylating dioxygenase (PAH-RHDα) genes are critical. GeoChip microarrays (e.g., GEOCHIP 2.0) hybridized with Cy5-labeled community DNA can identify enriched populations. qPCR with primers targeting phnAc (a dioxygenase subunit) quantifies gene abundance during degradation .
- Key Data : PAH-RHDα gene abundance correlates with 60% phenanthrene removal in 21-day soil microcosms .
Q. How do co-contaminants like heavy metals or salicylate influence the degradation kinetics of this compound?
- Methodological Answer : Competitive inhibition assays using Pseudomonas putida or Sphingobium sp. AM reveal dose-dependent effects. For example, Fe³⁺ and Zn²⁺ at 0.5 mM enhance degradation via co-metabolism, while salicylate >1 mM suppresses enzyme activity. Monitor via HPLC and kinetic models (e.g., Monod or Haldane) .
- Key Data : Burkholderia cepacia PM07 showed 40% reduced phenanthrene degradation with 5 mM salicylate .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : 2D NMR (e.g., 1,n-ADEQUATE) detects long-range <sup>13</sup>C-<sup>1</sup>H couplings to assign methyl group positions. For fluorescence analysis, three-dimensional excitation-emission matrices (EEMs) at λex/λem = 255/273 nm provide quantitative detection limits of 3.88 ng/mL .
- Key Data : Kovats retention indices for methyl-PAHs vary by column type (e.g., 127.63 ppm in non-polar GC phases) .
Notes
- Contradictions : Surfactants like Triton X-100 may enhance solubility but inhibit microbial activity at high concentrations .
- Gaps : Limited data on methyl-PAH toxicity thresholds in aquatic ecosystems.
- Best Practices : Use isotopically labeled internal standards (e.g., phenanthrene-d10) to correct matrix effects in GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
